molecular formula C21H19ClN2O2 B11252593 N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252593
M. Wt: 366.8 g/mol
InChI Key: NTXWCGGRJBAXDR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and multiple aromatic rings with substituents like chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions: The chlorine and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the aromatic rings can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19ClN2O2/c1-14-4-3-5-16(10-14)12-24-13-17(7-9-20(24)25)21(26)23-18-8-6-15(2)19(22)11-18/h3-11,13H,12H2,1-2H3,(H,23,26)

InChI Key

NTXWCGGRJBAXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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